![molecular formula C22H20F3NO3S2 B4011719 3-ethyl-5-(5-methyl-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4011719.png)
3-ethyl-5-(5-methyl-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one
説明
Thiazolidinones and their derivatives are significant in medicinal chemistry due to their diverse biological activities. The interest in these compounds extends into their synthesis, structural analysis, and exploration of their chemical and physical properties.
Synthesis Analysis
The synthesis of thiazolidin-4-one derivatives typically involves the Knoevenagel condensation or microwave-assisted synthesis. These methods offer a convenient approach to preparing various thiazolidinone derivatives with potential biological activities (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
The crystal and molecular structure of thiazolidin-4-one derivatives are often determined using X-ray diffraction, highlighting the non-planarity of the molecular structure and the presence of intramolecular contacts such as hydrogen bonding, which plays a crucial role in stabilizing the structure (Khelloul et al., 2016).
Chemical Reactions and Properties
Thiazolidin-4-one derivatives exhibit diverse chemical reactivity, engaging in various reactions that enable the synthesis of compounds with enhanced biological activities. These reactions include addition reactions and interactions with nitrile oxides, leading to a range of products with different functional groups (Nagase, 1974).
Physical Properties Analysis
The physical properties of thiazolidin-4-one derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and design. These properties are typically characterized using spectroscopic methods and crystallography (Doreswamy et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of thiazolidin-4-one derivatives, are essential for understanding their mechanism of action in biological systems. Studies often involve quantum chemical calculations to explore the molecule's electronic structure, charge distribution, and interaction potential (Megrouss et al., 2019).
特性
IUPAC Name |
(5Z)-3-ethyl-5-[[5-methyl-2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO3S2/c1-3-26-20(27)19(31-21(26)30)12-15-11-14(2)7-8-18(15)29-10-9-28-17-6-4-5-16(13-17)22(23,24)25/h4-8,11-13H,3,9-10H2,1-2H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIXYUYYUXVIJO-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)C)OCCOC3=CC=CC(=C3)C(F)(F)F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(C=CC(=C2)C)OCCOC3=CC=CC(=C3)C(F)(F)F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



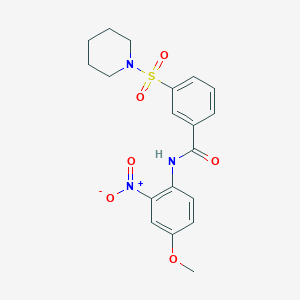
![3-benzyl-5-[2-(benzyloxy)-5-methylbenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4011663.png)
![(4-bromophenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B4011665.png)
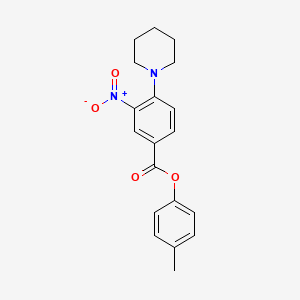
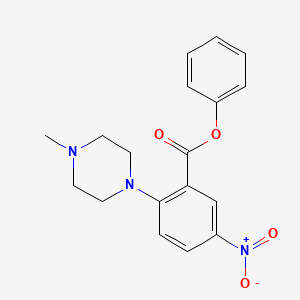
![4-methyl-2-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4011685.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4011691.png)
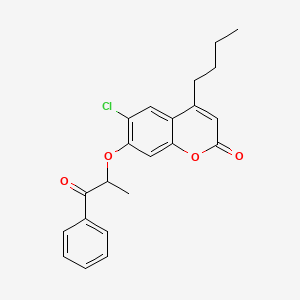
![7-[(3,4-dichlorobenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4011709.png)
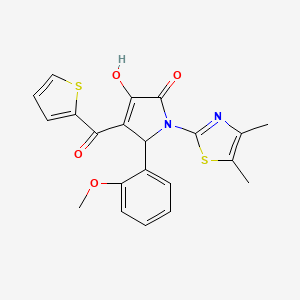
![1-[3-(diethylamino)propyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4011726.png)
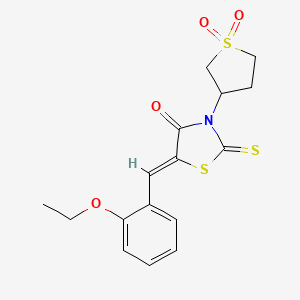
![4-chloro-3-[(cyclopentylamino)sulfonyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4011737.png)
![1-butyl-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4011751.png)